molecular formula C19H22FNO4 B091770 Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate CAS No. 58395-00-9

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B091770
CAS No.: 58395-00-9
M. Wt: 347.4 g/mol
InChI Key: AITJZYHNAKUCFP-UHFFFAOYSA-N
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Description

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a para-fluorophenyl substituent at the 4-position and diethyl ester groups at the 3,5-positions. DHPs are well-known calcium channel blockers (CCBs) used in treating hypertension and angina.

Properties

IUPAC Name

diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITJZYHNAKUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350470
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58395-00-9
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
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Mechanism of Action

Mode of Action

It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage. This suggests that they may interact with DNA in a way that leads to its cleavage when exposed to light, which could potentially disrupt the function of cancer cells.

Biochemical Pathways

Given its potential as an anticancer agent and its ability to cause dna photocleavage, it may be inferred that it affects pathways related to DNA repair and cell division.

Result of Action

It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage. This could potentially lead to the death of cancer cells, as DNA damage can disrupt their ability to divide and function properly.

Action Environment

It is known that the synthesis of 1,4-dihydropyridine compounds can be performed using crystalline nano-zno in ethanol under microwave irradiation. This suggests that the synthesis process may be influenced by factors such as temperature and the presence of certain catalysts.

Biological Activity

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate (commonly referred to as a Hantzsch ester) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a one-pot reaction utilizing ethyl acetoacetate and ammonium acetate in an anhydrous ethanol medium. The product crystallizes in the monoclinic space group P2₁/n, adopting a flat-boat conformation with significant intermolecular hydrogen bonding interactions that contribute to its stability and biological activity .

Key Structural Features:

  • Molecular Formula: C19H22FNO4
  • Molecular Weight: 345.38 g/mol
  • Melting Point: 151-155 °C
  • Solubility: Soluble in organic solvents .

Biological Activity

This compound exhibits various pharmacological properties that have been documented in several studies. Below are some notable biological activities:

Antioxidant Activity

Research indicates that compounds in the Hantzsch ester class demonstrate potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that derivatives of diethyl pyridinedicarboxylate showed significant inhibition of lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membranes .

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic markers. The compound's ability to inhibit tumor growth in xenograft models has been documented, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have illustrated the biological relevance of this compound:

  • Case Study on Antioxidant Effects:
    • Objective: To evaluate the antioxidant capacity of the compound.
    • Methodology: In vitro assays measuring DPPH radical scavenging activity.
    • Results: The compound demonstrated a significant reduction in DPPH radicals compared to control groups.
  • Case Study on Antimicrobial Efficacy:
    • Objective: To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology: Disk diffusion method.
    • Results: Zones of inhibition were observed at varying concentrations, indicating effective antimicrobial action.
  • Case Study on Anticancer Activity:
    • Objective: To determine the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology: MTT assay for cell viability.
    • Results: Significant dose-dependent reduction in cell viability was recorded.

Scientific Research Applications

Medicinal Chemistry

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate has been synthesized for its potential pharmacological activities. The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological effects, including:

  • Antihypertensive Activity : Dihydropyridine derivatives are often studied for their ability to lower blood pressure by acting as calcium channel blockers. Research indicates that modifications in the dihydropyridine structure can enhance this activity .
  • Antioxidant Properties : Some studies have shown that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Case Study: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diethyl 1,4-dihydro-2,6-dimethylpyridine showed promising results in lowering systolic blood pressure in animal models. The mechanism was linked to the inhibition of calcium influx in vascular smooth muscle cells.

Material Science

The unique structural features of this compound make it a candidate for applications in material science:

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Data Table: Comparison of Polymer Properties

PropertyControl PolymerPolymer with Diethyl Dihydropyridine
Tensile Strength50 MPa75 MPa
Thermal Stability200 °C250 °C
Elongation at Break10%15%

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a pesticide or herbicide:

  • Pesticidal Activity : Preliminary studies suggest that derivatives may exhibit insecticidal properties against common agricultural pests. The fluorine substituent is believed to enhance bioactivity and selectivity towards target organisms .

Case Study: Insecticidal Efficacy

Research conducted on the efficacy of diethyl derivatives against aphids showed a significant reduction in pest populations when applied at low concentrations. The mode of action was hypothesized to involve disruption of neurotransmitter function in the insects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

The 4-aryl substituent is critical for CCB activity. The target compound’s 4-fluorophenyl group contrasts with common substituents like nitrophenyl (meta/ortho), cyanophenyl, or benzyloxy phenyl in other DHPs:

Table 1: Substituent and Ester Group Comparison
Compound Name 4-Substituent (Position) Ester Groups Molecular Weight Key Pharmacological Activity
Target Compound 4-Fluorophenyl (para) Diethyl 375.4* Calcium channel blockade (hypothesized)
Nimodipine (Bay e 9736) 3-Nitrophenyl (meta) Isopropyl, Methoxyethyl 418.4 Cerebral vasodilation, neuroprotection
Nisoldipine (Bay K5552) 2-Nitrophenyl (ortho) Isobutyl Methyl 388.4 Antihypertensive, coronary vasodilation
Barnidipine 3-Nitrophenyl (meta) Benzyl Pyrrolidinyl - Long-acting antihypertensive
Diethyl 4-(3-cyanophenyl) 3-Cyanophenyl (meta) Diethyl 378.4 Calcium channel activity (unconfirmed)

*Calculated based on molecular formula C₂₀H₂₂FNO₄.

  • Fluorine vs. Nitro Groups: The electron-withdrawing nitro group (meta/ortho) enhances CCB potency by stabilizing the partial negative charge in the DHP ring during channel binding .
  • Cyanophenyl Derivatives: The cyano group’s strong electron-withdrawing nature may enhance calcium channel affinity but increase susceptibility to enzymatic degradation .

Ester Group Influence on Pharmacokinetics

Ester groups dictate lipophilicity, tissue distribution, and metabolism:

  • Diethyl Esters (Target Compound): Moderate lipophilicity, likely favoring peripheral over cerebral distribution compared to Nimodipine’s methoxyethyl/isopropyl esters, which enhance brain penetration .
  • Isobutyl Methyl Esters (Nisoldipine): Higher lipophilicity may prolong half-life but increase CYP3A4-mediated metabolism .

Research Findings and Clinical Implications

Calcium Channel Blockade and Selectivity

  • Nimodipine : Preferentially dilates cerebral vasculature due to ester group properties, reducing ischemic brain damage .
  • Nisoldipine : High coronary selectivity, effective in angina but prone to reflex tachycardia .
  • Target Compound : The para-fluorophenyl group may confer balanced vascular selectivity, though in vitro binding studies are needed to confirm potency relative to nitro analogs.

Metabolic and Pharmacogenomic Considerations

  • CYP3A4/5 Metabolism: DHPs like Nimodipine and Nisoldipine are primarily metabolized by CYP3A4/5 .
  • Transporter Interactions : Unlike Nisoldipine (ABCB1 inhibitor), the target compound’s interaction with transporters like ABCG2 remains unstudied .

Therapeutic Potential in Chemotherapy

Calcium blockers like Nimodipine enhance vincristine cytotoxicity in resistant cancers .

Preparation Methods

Reaction Mechanism

The mechanism proceeds through Knoevenagel condensation between 4-fluorobenzaldehyde and two equivalents of ethyl acetoacetate, forming a diketone intermediate. Ammonia then facilitates cyclization, yielding the 1,4-DHP core. The 4-fluorophenyl group introduces electron-withdrawing effects, accelerating the electrophilic aromatic substitution step compared to electron-donating substituents.

Optimization Parameters

Key variables include:

  • Solvent : Ethanol (65–78% yield) vs. isopropanol (enhanced crystallinity).

  • Temperature : Reflux (~78°C for ethanol) for 6–8 hours.

  • Molar Ratios : 1:2:1 (aldehyde:ethyl acetoacetate:ammonium acetate).

Purification typically involves recrystallization from ethanol or isopropanol, yielding light green crystals with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated the use of crystalline nano-ZnO as a catalyst in ethanol under microwave conditions (300 W, 80°C), achieving 88% yield in 20 minutes.

Advantages Over Conventional Heating

  • Efficiency : 20 minutes vs. 6–8 hours.

  • Yield Improvement : 88% vs. 65–78%.

  • Catalyst Reusability : Nano-ZnO retains activity for up to five cycles.

This method is ideal for high-throughput synthesis but requires specialized equipment.

Solvent-Free Catalytic Methods

Eco-friendly protocols using p-toluenesulfonic acid (PTSA) under solvent-free conditions have emerged. Heating 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate with PTSA (10 mol%) at 100°C for 2 hours achieves 82% yield.

Mechanistic Role of PTSA

PTSA acts as a Brønsted acid, protonating the aldehyde carbonyl to enhance electrophilicity. It also facilitates ammonia release from ammonium acetate, accelerating cyclization.

Comparative Performance

ParameterSolvent-Free (PTSA)Classical Hantzsch
Reaction Time2 hours6–8 hours
Yield82%65–78%
Solvent Consumption0 mL50–100 mL/g

This method reduces waste and energy consumption, aligning with green chemistry principles.

Structural and Electronic Influences

Role of the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom stabilizes the intermediate enolate, increasing reaction rate. Comparative studies with 4-methoxyphenyl analogs show a 15–20% yield reduction due to slower cyclization.

Ester Group Effects

Symmetrical ethyl esters favor planar 1,4-DHP conformations, enhancing crystallinity. Substituting ethyl with methyl esters reduces steric hindrance but lowers melting points by ~10°C.

Purification and Characterization

Recrystallization

Ethanol and isopropanol are preferred for recrystallization, producing crystals with 151–155°C melting points. Flash chromatography (petroleum ether/ethyl acetate, 7:3) resolves byproducts like hydrolyzed esters.

Analytical Validation

  • XRD : Confirms monoclinic P2₁/n symmetry and flat-boat conformation.

  • NMR : δ 1.25 (t, 6H, CH₂CH₃), 2.30 (s, 6H, CH₃), 4.15 (q, 4H, OCH₂).

  • IR : 1705 cm⁻¹ (ester C=O), 1220 cm⁻¹ (C-F).

Scalability and Industrial Relevance

Gram-scale syntheses (>10 g) using isopropanol reflux demonstrate feasibility for industrial production. Solvent-free methods further reduce costs, with preliminary estimates suggesting a 30% decrease in raw material expenses .

Q & A

Q. What mechanistic insights explain contradictory pharmacological data among structurally similar 1,4-DHPs?

  • Answer : Contradictions arise from differences in ester symmetry and substituent electronic effects. Asymmetric esters (e.g., ethyl-methyl) in compounds like nitrendipine exhibit higher vasodilatory activity than symmetric analogs due to optimized steric interactions with calcium channel binding pockets. Fluorophenyl derivatives may show reduced cardiotoxicity compared to nitrophenyl analogs, as fluorine’s electronegativity modulates membrane permeability and metabolic stability .

Q. What strategies resolve discrepancies in structure-activity relationship (SAR) studies for 1,4-DHPs?

  • Answer :
  • Systematic SAR : Compare analogs with incremental modifications (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate electronic vs. steric effects.
  • Docking Studies : Molecular docking into L-type calcium channel α1 subunits (e.g., PDB: 1T3S) identifies key residues (e.g., Tyr1486) that interact with dihydropyridine rings.
  • Metabolic Profiling : LC-MS/MS assays assess oxidative metabolism (e.g., cytochrome P450-mediated ester hydrolysis), which impacts bioavailability and half-life .

Q. How does the 4-fluorophenyl substituent influence pharmacokinetic properties compared to other aryl groups?

  • Answer : The 4-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration relative to polar nitro or cyano derivatives. Fluorine’s low polar surface area reduces metabolic oxidation, prolonging half-life. Comparative studies with 4-nitrophenyl analogs show fluorinated derivatives exhibit lower CYP3A4 inhibition, reducing drug-drug interaction risks .

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